molecular formula C24H20ClN3O2S2 B15009710 2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenoxyethyl)acetamide

Cat. No.: B15009710
M. Wt: 482.0 g/mol
InChI Key: XDGMFICCUOIVPN-UHFFFAOYSA-N
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Description

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE is a complex organic compound that features a benzothiazole core, a phenoxyethyl group, and a chlorophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE typically involves multiple steps:

    Formation of the Benzothiazole Core: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a condensation reaction with 4-chlorobenzaldehyde.

    Attachment of the Phenoxyethyl Group: This step involves the reaction of the intermediate with 2-phenoxyethylamine.

    Final Acetylation: The final step is the acetylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the imine group, converting it to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: The major product would be the corresponding amine.

    Substitution: Depending on the nucleophile, various substituted derivatives can be formed.

Scientific Research Applications

2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE has several research applications:

    Medicinal Chemistry: It can be explored for its potential as an anticancer, antimicrobial, or antiviral agent.

    Materials Science: The compound’s unique structure may be useful in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of benzothiazole derivatives with biological targets.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity. The benzothiazole core is known to bind to various biological targets, potentially disrupting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core.

    Phenoxyethyl Derivatives: Compounds such as 2-phenoxyethanol and 2-phenoxyethylamine are structurally similar.

Uniqueness

What sets 2-({6-[(E)-[(4-CHLOROPHENYL)METHYLIDENE]AMINO]-1,3-BENZOTHIAZOL-2-YL}SULFANYL)-N-(2-PHENOXYETHYL)ACETAMIDE apart is the combination of these functional groups, which may confer unique biological or material properties not seen in simpler analogs.

Properties

Molecular Formula

C24H20ClN3O2S2

Molecular Weight

482.0 g/mol

IUPAC Name

2-[[6-[(4-chlorophenyl)methylideneamino]-1,3-benzothiazol-2-yl]sulfanyl]-N-(2-phenoxyethyl)acetamide

InChI

InChI=1S/C24H20ClN3O2S2/c25-18-8-6-17(7-9-18)15-27-19-10-11-21-22(14-19)32-24(28-21)31-16-23(29)26-12-13-30-20-4-2-1-3-5-20/h1-11,14-15H,12-13,16H2,(H,26,29)

InChI Key

XDGMFICCUOIVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCNC(=O)CSC2=NC3=C(S2)C=C(C=C3)N=CC4=CC=C(C=C4)Cl

Origin of Product

United States

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